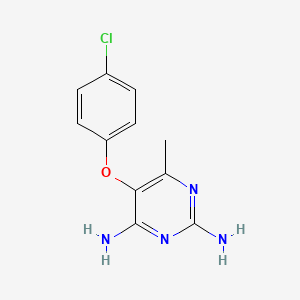
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran moiety is particularly noteworthy, as nitrofuran derivatives are known for their antimicrobial properties.
Preparation Methods
The synthesis of N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the nitration of furan derivatives followed by the formation of the oxadiazole ring. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the oxadiazole ring and the acetamide group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted nitrofuran compounds .
Scientific Research Applications
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s antimicrobial properties make it a candidate for the development of new antibiotics, particularly against drug-resistant bacterial strains.
Materials Science: The unique electronic properties of the compound make it useful in the development of organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide involves the interaction of the nitrofuran moiety with biological targets. The nitrofuran group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The oxadiazole ring may also contribute to the compound’s activity by stabilizing the reactive intermediates and facilitating their interaction with molecular targets .
Comparison with Similar Compounds
N-(5-(2-(5-Nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran antibiotic used to treat bacterial and protozoal infections.
The presence of the oxadiazole ring in this compound may confer unique electronic properties and stability, making it distinct from other nitrofuran derivatives .
Properties
Molecular Formula |
C10H8N4O5 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
N-[5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C10H8N4O5/c1-6(15)11-10-13-12-8(19-10)4-2-7-3-5-9(18-7)14(16)17/h2-5H,1H3,(H,11,13,15)/b4-2+ |
InChI Key |
OTIZUKJDJHQEFI-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)NC1=NN=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


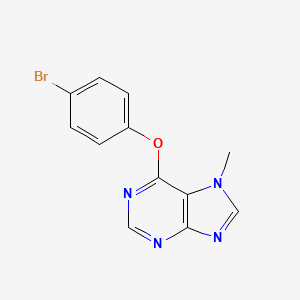
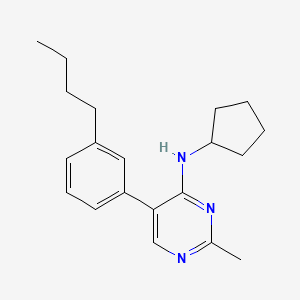
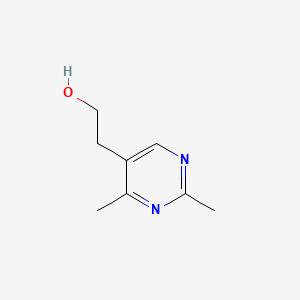

![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)
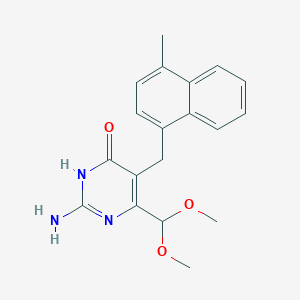
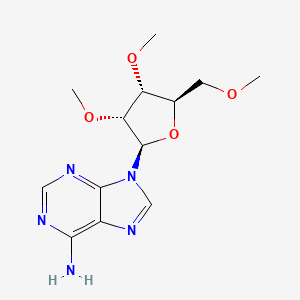
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)

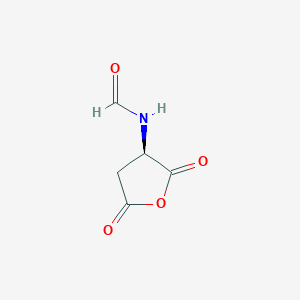
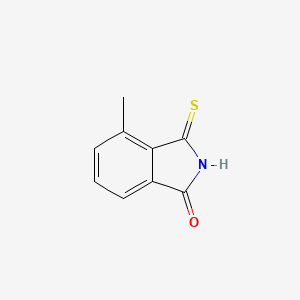
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
